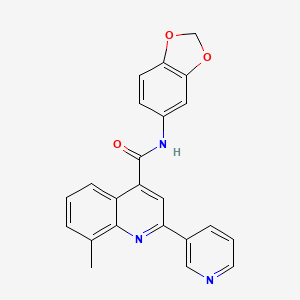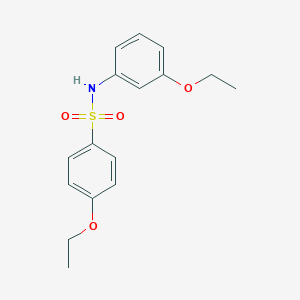![molecular formula C16H11BrCl3N5S B4624885 N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. While specific details on the synthesis of this compound were not directly found, related thioureas have been synthesized and characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, alongside X-ray diffraction methods to determine their crystal structures. For instance, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, showcasing the versatility of thiourea synthesis methods (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
Molecular structure analyses of thiourea derivatives have been extensively conducted using X-ray crystallography. These analyses reveal the geometries, bonding patterns, and crystal packing of the compounds. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was elucidated, showing intramolecular hydrogen bonding and dimer formation through intermolecular interactions, which are critical for understanding the compound's stability and reactivity (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, contributing to their wide application in organic synthesis and material science. They often act as nucleophiles in the formation of heterocyclic compounds. For example, reactions involving thioureas and phenacyl bromides can yield trisubstituted thiazoles, highlighting the thiourea's role in synthesizing heterocyclic structures (Count & Jarvis, 1977).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. These properties are crucial for determining the conditions under which these compounds can be used in practical applications. The crystal structures often reveal the presence of strong intramolecular hydrogen bonding and intermolecular interactions that stabilize the molecular conformation and influence the physical properties (Rauf, Bolte, & Anwar, 2009).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are central to their application in various chemical syntheses and as potential pharmacological agents. For example, the reactivity of thioureas with bromo compounds in the synthesis of thiazole derivatives demonstrates their utility in constructing complex molecules (Count & Jarvis, 1977).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including compounds similar in structure to the specified chemical, have been widely studied. These compounds are synthesized and characterized through various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction methods. For instance, a series of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives have been successfully synthesized and characterized, demonstrating the potential versatility of thiourea derivatives in chemical synthesis and structural analysis (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The detailed molecular structure analysis of thiourea derivatives is crucial for understanding their potential applications. Studies involving single crystal X-ray diffraction have provided insights into the crystalline structure of these compounds, offering a foundation for further research into their chemical and physical properties. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was elucidated, revealing significant intramolecular and intermolecular interactions that could influence the compound's reactivity and stability (Saeed & Parvez, 2005).
Antimicrobial Studies
Thiourea derivatives have shown promising antimicrobial activities, making them potential candidates for the development of new antimicrobial agents. Studies have demonstrated the synthesis and antimicrobial evaluation of various thiourea derivatives, highlighting their effectiveness against a range of bacterial and fungal pathogens. The synthesis, characterization, crystal structure, and antimicrobial studies of novel thiourea derivative ligands and their platinum complexes reveal their potential in combating microbial resistance (Solmaz, Gumus, Binzet, Celik, Balcı, Dogen, & Arslan, 2018).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have also been explored for their enzyme inhibition properties and potential as sensing probes for detecting toxic metals like mercury. This dual functionality underscores the versatility of thiourea derivatives in both therapeutic and environmental monitoring applications. For example, unsymmetrical thiourea derivatives have been studied for their anti-cholinesterase activity and as sensing probes for mercury, demonstrating their multifaceted applications in science and technology (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl3N5S/c17-10-2-4-14(13(20)6-10)22-16(26)23-15-21-8-25(24-15)7-9-1-3-11(18)12(19)5-9/h1-6,8H,7H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFPEVGLFOGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC(=N2)NC(=S)NC3=C(C=C(C=C3)Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-chlorophenyl)-3-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)